![molecular formula C6H16OSi B1592507 Silane, methoxydimethyl(1-methylethyl)- CAS No. 122420-34-2](/img/structure/B1592507.png)
Silane, methoxydimethyl(1-methylethyl)-
Overview
Description
Silane, methoxydimethyl(1-methylethyl)- (also known as tris(isopropylsulfanyl)silane) is an organosilicon compound . Its chemical formula is C9H22S3Si , and it has a molecular weight of approximately 254.56 g/mol . The compound is a colorless liquid with a purity of 95% . It is commonly used in various applications due to its unique properties .
Molecular Structure Analysis
Silane, methoxydimethyl(1-methylethyl)- contains a total of 23 bonds , including 7 non-H bonds and 2 rotatable bonds . For a visual representation, refer to the 3D molecular structure image here .
Chemical Reactions Analysis
Silane, methoxydimethyl(1-methylethyl)- serves as an intermediate silane in organic synthesis. It is particularly useful for blocking hydroxyl and amino groups . By silylating these functional groups, subsequent reactions can be carried out without interference from active hydrogen. After the reaction step, the blocked hydroxyl or amine groups can be recovered through hydrolysis. Additionally, Silane, methoxydimethyl(1-methylethyl)- finds applications in preparing hydrophobic and release materials, as well as enhancing powder flow .
Physical And Chemical Properties Analysis
Safety and Hazards
properties
IUPAC Name |
methoxy-dimethyl-propan-2-ylsilane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16OSi/c1-6(2)8(4,5)7-3/h6H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTJUCEWBHDKRBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C)(C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16OSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40628767 | |
Record name | Methoxy(dimethyl)(propan-2-yl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40628767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
122420-34-2 | |
Record name | Methoxy(dimethyl)(propan-2-yl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40628767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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